N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.:
Cat. No.: VC15821622
Molecular Formula: C27H29N5OS
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5OS |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H29N5OS/c1-18-13-19(2)15-22(14-18)29-25(33)17-34-27-31-30-24(32(27)23-11-6-5-7-12-23)16-28-26-20(3)9-8-10-21(26)4/h5-15,28H,16-17H2,1-4H3,(H,29,33) |
| Standard InChI Key | BQFAIRHPHOXHSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC(=C4)C)C |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a 1,2,4-triazole ring substituted at the 3rd position with a thioacetamide group and at the 5th position with a benzylamine derivative. Key structural components include:
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Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .
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N-(3,5-Dimethylphenyl)acetamide: A lipophilic moiety enhancing membrane permeability .
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(2,6-Dimethylphenyl)aminomethyl group: A sterically hindered aromatic system influencing receptor binding .
Physicochemical Properties
Critical computed and experimental properties include:
The high lipophilicity (XLogP3-AA = 5.8) suggests favorable blood-brain barrier penetration, while the moderate polar surface area indicates potential oral bioavailability .
Synthetic Approaches
The 3,5-dimethylphenyl group enhances binding to hydrophobic enzyme pockets, while the triazole nitrogen atoms coordinate catalytic metal ions .
Antimicrobial Activity
Comparative studies with structural analogues show:
| Organism | MIC (µg/mL) | Structure-Activity Note |
|---|---|---|
| S. aureus (MRSA) | 8 | Thioether linkage critical |
| C. albicans | 16 | Dimethyl groups enhance potency |
| E. coli | >64 | Limited Gram-negative activity |
The restricted activity against Gram-negative bacteria correlates with the compound's inability to penetrate outer membranes .
Comparative Analysis with Structural Analogues
Key Structural Variants
The triazole ring contributes 40-60% of total binding energy in molecular docking studies .
Crystallographic and Stability Data
Solid-State Characteristics
X-ray diffraction of similar compounds reveals:
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Torsion angles: Phenyl-triazole dihedral angles of 61.8° ± 2°, minimizing steric clash
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Hydrogen bonding: N-H···N interactions (2.8-3.0 Å) stabilizing crystal packing
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Thermal stability: Decomposition onset at 459-461 K
Pharmacokinetic Considerations
ADME Profile (Predicted)
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s | PAMPA |
| Plasma Protein Binding | 92% | QSAR |
| t₁/₂ (Human Liver Microsomes) | 48 min | Metabolic stability assay |
The compound undergoes rapid hepatic clearance via CYP3A4-mediated oxidation of methyl groups .
Patent Landscape and Applications
Key patented derivatives include:
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US9783534B2: Crystalline forms with improved bioavailability
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US7795293B2: Thrombopoietin mimetics using similar triazole-acetamide scaffolds
These patents highlight industrial interest in optimizing solubility through salt formation (e.g., monoethanolamine salts) and crystalline polymorphism .
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